Potassium trifluoro(6-isopropoxypyridin-3-yl)borate
CAS No.:
Cat. No.: VC13550423
Molecular Formula: C8H10BF3KNO
Molecular Weight: 243.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BF3KNO |
|---|---|
| Molecular Weight | 243.08 g/mol |
| IUPAC Name | potassium;trifluoro-(6-propan-2-yloxypyridin-3-yl)boranuide |
| Standard InChI | InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-4-3-7(5-13-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 |
| Standard InChI Key | YTJWBGPDSLKHBN-UHFFFAOYSA-N |
| SMILES | [B-](C1=CN=C(C=C1)OC(C)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CN=C(C=C1)OC(C)C)(F)(F)F.[K+] |
Introduction
Potassium trifluoro(6-isopropoxypyridin-3-yl)borate is a complex organic compound that belongs to the family of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. The compound's structure includes a pyridine ring with an isopropoxy group at the 6-position and a trifluoroborate moiety attached at the 3-position.
Synthesis and Preparation
The synthesis of potassium organotrifluoroborates typically involves the reaction of boronic acids or their derivatives with potassium hydrogen fluoride (KHF2) in aqueous solution. This method is preferred due to its lower toxicity compared to earlier methods involving organostannanes .
Synthesis Steps:
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Starting Materials: Boronic acids or their derivatives.
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Reagents: Potassium hydrogen fluoride (KHF2).
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Solvent: Aqueous solution.
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Conditions: Mild conditions, often at room temperature.
Solubility:
| Solvent | Solubility |
|---|---|
| Methanol | Soluble |
| Acetonitrile | Soluble |
| Water | Soluble |
| Dichloromethane | Insoluble |
Applications and Research Findings
Organotrifluoroborates, including potassium trifluoro(6-isopropoxypyridin-3-yl)borate, are valuable intermediates in organic synthesis. They are used in cross-coupling reactions and serve as protecting groups for boronic acids, enhancing their stability and reactivity under various conditions .
Advantages:
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Stability: Highly stable towards air and moisture.
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Reactivity: Useful in cross-coupling reactions.
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Versatility: Acts as a protecting group for boronic acids.
Storage Conditions:
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Temperature: Refrigerated.
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Purity: Typically 95% or higher.
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